molecular formula C15H19BrN2 B8724780 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole CAS No. 199172-08-2

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

Cat. No. B8724780
M. Wt: 307.23 g/mol
InChI Key: NPZPQOOJVQIHKV-UHFFFAOYSA-N
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Patent
US06011159

Procedure details

Methanesulfonic acid 5bromo-2-propionyl-phenyl ester (36.6 g, 119 mmol) was combined with cyclohexylhydrazine (27.2 g, 238 mmol) and ammonium acetate (23.0 g, 299 mmol) in xylenes (220 mL). The reaction mixture was heated to 135° C. in a Dean-Stark apparatus for 48 hours. The reaction was cooled to room temperature and concentrated to a low volume under reduced pressure. The crude product was filtered through a pad of silica gel (weight ratio product/silica gel 1/5) eluting first with hexanes then with a 10/90 mixture of ethyl acetate and hexanes. The fractions containing principally 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole were collected. A second crop was obtained by repeating the above silica treatment with the mixed fractions. The two crops were combined and dried under vacuum to yield 28.0 g of 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole (76% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28(m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm-1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
220 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:13](=O)[CH2:14][CH3:15])=[C:6](OS(C)(=O)=O)[CH:7]=1.[CH:17]1([NH:23][NH2:24])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C([O-])(=O)C.[NH4+]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([C:13]([CH2:14][CH3:15])=[N:24][N:23]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OS(=O)(=O)C)C(CC)=O
Step Two
Name
Quantity
27.2 g
Type
reactant
Smiles
C1(CCCCC1)NN
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
xylenes
Quantity
220 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a low volume under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a pad of silica gel (weight ratio product/silica gel 1/5)
WASH
Type
WASH
Details
eluting first with hexanes
ADDITION
Type
ADDITION
Details
with a 10/90 mixture of ethyl acetate and hexanes
ADDITION
Type
ADDITION
Details
The fractions containing principally 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
A second crop was obtained
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NN(C2=C1)C1CCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.